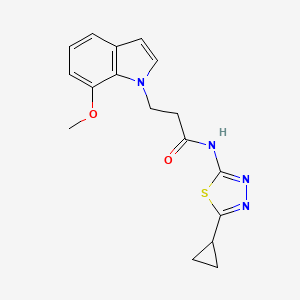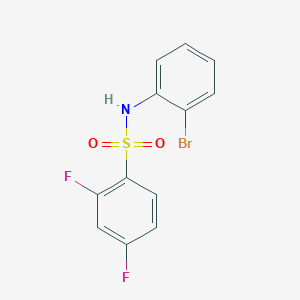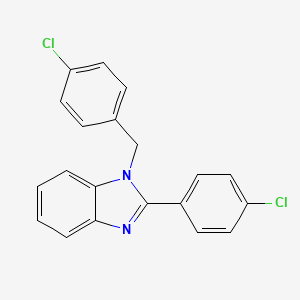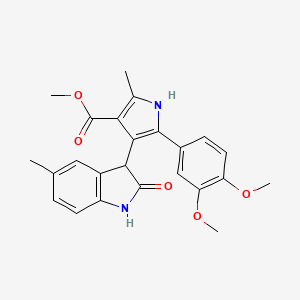![molecular formula C17H22ClN5O3S B10980029 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B10980029.png)
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorinated benzamide core, a dioxido-thiazinan ring, and a triazolyl group, making it an interesting subject for scientific research.
Métodos De Preparación
The synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide involves several steps, including the formation of the thiazinan ring and the attachment of the triazolyl group. One common method involves the reaction of arylamines with elemental sulfur and carbon dioxide under transition-metal-free conditions to form thiazinan-2-ones . The chlorinated benzamide core can be synthesized through standard organic reactions involving chlorination and amide formation.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The dioxido-thiazinan ring can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom on the benzamide core can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxido-thiazinan ring and triazolyl group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds include other chlorinated benzamides and thiazinan derivatives. Compared to these compounds, 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Similar Compounds
- 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid
- Ethyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)benzoate
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C17H22ClN5O3S |
|---|---|
Peso molecular |
411.9 g/mol |
Nombre IUPAC |
2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]benzamide |
InChI |
InChI=1S/C17H22ClN5O3S/c1-11(2)9-15-19-17(22-21-15)20-16(24)13-6-5-12(10-14(13)18)23-7-3-4-8-27(23,25)26/h5-6,10-11H,3-4,7-9H2,1-2H3,(H2,19,20,21,22,24) |
Clave InChI |
VDCHPZKDCWPCEH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NC(=NN1)NC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B10979971.png)

![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B10979974.png)

![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B10979980.png)
![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-6-(trifluoromethoxy)quinoline-3-carboxamide](/img/structure/B10979986.png)

![2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10980000.png)
![N-(4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine](/img/structure/B10980002.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-fluorobenzamide](/img/structure/B10980006.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylbenzamide](/img/structure/B10980016.png)
![N~5~-carbamoyl-N~2~-[(6-fluoro-1H-indol-1-yl)acetyl]-D-ornithine](/img/structure/B10980024.png)